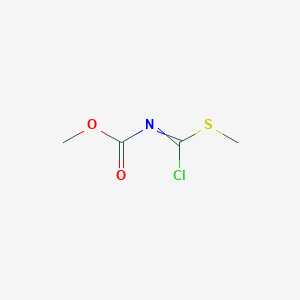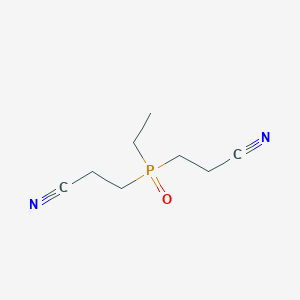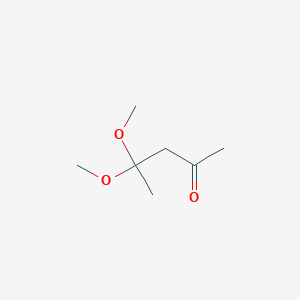
4-Ethenyl-3-phenylsulfanyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-3-phenylsulfanyloxolan-2-one is an organic compound with the molecular formula C12H12O2S. It is characterized by the presence of an oxolane ring substituted with an ethenyl group and a phenylsulfanyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-3-phenylsulfanyloxolan-2-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenyl-3-phenylsulfanyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted oxolane derivatives.
Substitution: Various substituted oxolane derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-3-phenylsulfanyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-ethenyl-3-phenylsulfanyloxolan-2-one involves its interaction with specific molecular targets. The ethenyl group can participate in polymerization reactions, while the phenylsulfanyl group can interact with various enzymes and proteins. These interactions can modulate biological pathways and result in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Vinyl-1,3-dioxolan-2-one: Similar in structure but lacks the phenylsulfanyl group.
Phenylsulfanyl-substituted oxolanes: Compounds with similar sulfanyl substitution but different ring structures.
Uniqueness
4-Ethenyl-3-phenylsulfanyloxolan-2-one is unique due to the combination of the ethenyl and phenylsulfanyl groups on the oxolane ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
54145-01-6 |
|---|---|
Molekularformel |
C12H12O2S |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
4-ethenyl-3-phenylsulfanyloxolan-2-one |
InChI |
InChI=1S/C12H12O2S/c1-2-9-8-14-12(13)11(9)15-10-6-4-3-5-7-10/h2-7,9,11H,1,8H2 |
InChI-Schlüssel |
OLBCFPYMWDGTSC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1COC(=O)C1SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


sulfanium bromide](/img/structure/B14640609.png)
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)







methanone](/img/structure/B14640666.png)


![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)

